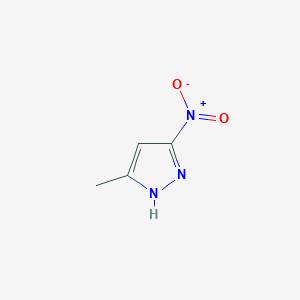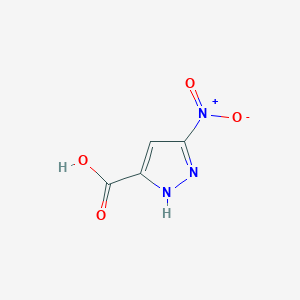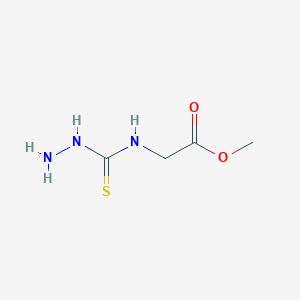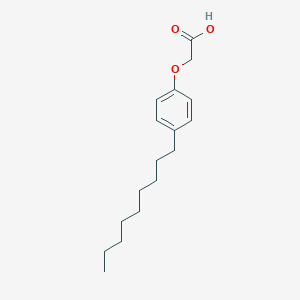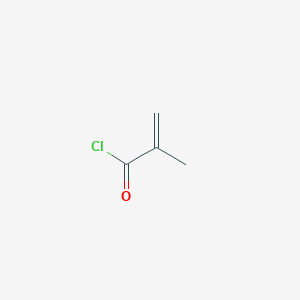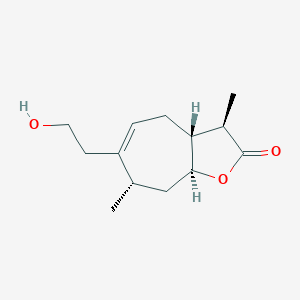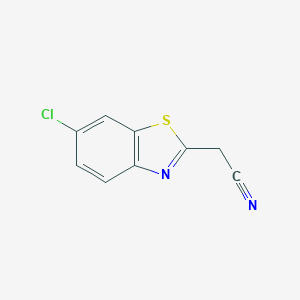
2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound is known for its unique properties, which make it an excellent candidate for various research applications.
Wirkmechanismus
The exact mechanism of action of 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile is not fully understood. However, studies have suggested that the compound may inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, the compound may induce apoptosis in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile have been extensively studied. The compound has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, the compound has been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile in lab experiments is its broad-spectrum antibacterial and antifungal activity. The compound has been shown to be effective against a wide range of bacterial and fungal strains, making it a promising candidate for the development of new antibiotics and antifungal agents. However, the compound's mechanism of action is not fully understood, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for research on 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile. One potential area of research is the development of new antibiotics and antifungal agents based on the compound's unique properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in cancer research. Finally, the compound's potential toxicity and side effects need to be studied to ensure its safety for use in humans.
Synthesemethoden
The synthesis of 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile can be achieved through various methods. One of the most commonly used methods involves the reaction of 6-chlorobenzothiazole with acetonitrile in the presence of a suitable catalyst. This method is relatively simple and yields high-quality products. Other methods, such as the use of microwave irradiation, have also been explored.
Wissenschaftliche Forschungsanwendungen
2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile has been extensively studied for its potential applications in scientific research. The compound has been shown to possess significant antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. Additionally, the compound has been shown to exhibit antitumor activity, indicating its potential use in cancer research.
Eigenschaften
CAS-Nummer |
157764-04-0 |
|---|---|
Produktname |
2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile |
Molekularformel |
C9H5ClN2S |
Molekulargewicht |
208.67 g/mol |
IUPAC-Name |
2-(6-chloro-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H5ClN2S/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2 |
InChI-Schlüssel |
WYBXFJOQIHCVTA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)CC#N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)CC#N |
Synonyme |
2-Benzothiazoleacetonitrile,6-chloro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




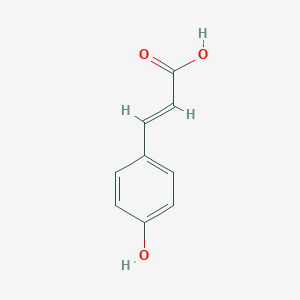

![(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B116679.png)
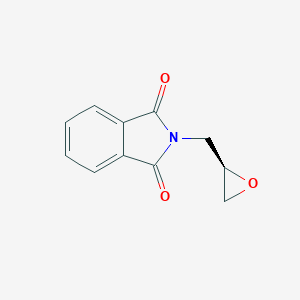
![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)
